6-AMino-1-naphthol-3-sulfonic Acid Hydrate

描述

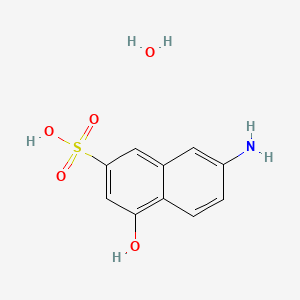

6-Amino-1-naphthol-3-sulfonic acid hydrate is a chemical compound with the molecular formula C10H9NO4S.H2O. . This compound is a derivative of naphthalene, substituted with an amino group, a hydroxyl group, and a sulfonic acid group. It is commonly used in the synthesis of dyes and pigments due to its unique chemical properties .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-naphthol-3-sulfonic acid hydrate typically involves the sulfonation of 1-naphthol followed by nitration and reduction steps. The process can be summarized as follows:

Sulfonation: 1-naphthol is treated with sulfuric acid to introduce the sulfonic acid group.

Nitration: The sulfonated product is then nitrated using nitric acid to introduce the nitro group.

Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron and hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity. The final product is often purified by crystallization and filtration techniques .

化学反应分析

Types of Reactions

6-Amino-1-naphthol-3-sulfonic acid hydrate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The amino group can be further reduced to form amines.

Substitution: The sulfonic acid group can participate in substitution reactions to form sulfonamides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and iron in hydrochloric acid are used.

Substitution: Sulfonation reactions often use sulfuric acid or chlorosulfonic acid.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Sulfonamides and other substituted naphthalenes.

科学研究应用

6-Amino-1-naphthol-3-sulfonic acid hydrate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various dyes and pigments.

Biology: It is employed in biochemical assays and as a staining agent.

Industry: It is used in the production of colorants for textiles, plastics, and other materials.

作用机制

The mechanism of action of 6-amino-1-naphthol-3-sulfonic acid hydrate involves its ability to interact with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds and participate in nucleophilic reactions, while the sulfonic acid group can engage in ionic interactions. These properties make it a versatile compound in chemical synthesis and biological applications .

相似化合物的比较

Similar Compounds

7-Amino-4-hydroxy-2-naphthalenesulfonic acid: Similar structure but different substitution pattern.

6-Amino-1,3-naphthalenedisulfonic acid: Contains an additional sulfonic acid group.

5-Amino-1-naphthol: Lacks the sulfonic acid group.

Uniqueness

6-Amino-1-naphthol-3-sulfonic acid hydrate is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both amino and hydroxyl groups, along with the sulfonic acid group, allows for a wide range of chemical reactions and applications .

生物活性

6-Amino-1-naphthol-3-sulfonic acid hydrate, with the molecular formula C₁₀H₉N₁O₄S and a molecular weight of approximately 239.25 g/mol, is an organic compound notable for its diverse biological activities and applications in analytical chemistry. This article explores its biological activity, focusing on its interactions with metal ions, potential therapeutic uses, and implications in various research fields.

This compound is characterized by a naphthalene ring structure with an amino group and a sulfonic acid group. These functional groups contribute to its reactivity and solubility in aqueous environments, making it suitable for various biochemical applications. The compound appears as a crystalline solid and is typically stored under inert gas to maintain stability.

Biological Activity

1. Metal Ion Complexation

One of the primary biological activities of this compound is its ability to form stable complexes with transition metals. This property is significant for its use in colorimetric assays, where it serves as a reagent for detecting metal ions such as copper, lead, and iron. The formation of these complexes can be monitored spectrophotometrically, allowing for quantitative analysis in environmental and clinical samples .

2. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as some Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .

3. Applications in Dye Synthesis

The compound is also utilized in dye manufacturing due to its ability to interact with various substrates, leading to the formation of colored complexes. This application is particularly relevant in the textile industry, where it serves as a precursor for azo dyes. The sulfonic acid group enhances solubility and reactivity, making it an effective agent in dyeing processes .

Case Studies

Case Study 1: Detection of Heavy Metals

A study conducted on the detection of heavy metals in water samples utilized this compound as a colorimetric reagent. The assay demonstrated high sensitivity and specificity for lead ions, with a detection limit of 0.5 µg/L. The results indicated that this compound could effectively replace more toxic reagents traditionally used in environmental monitoring.

Case Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial properties of various naphthol derivatives, this compound was found to exhibit significant antibacterial activity against Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 100 µg/mL, suggesting potential for development into an antimicrobial agent .

Comparative Analysis

To further elucidate the unique properties of this compound, a comparison with similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Amino-1-naphthol-3-sulfonic Acid | C₁₀H₁₁N₁O₅S | Exhibits different reactivity due to amino group position; used similarly but less effective in some assays. |

| 4-Amino-2-naphthol | C₁₀H₉N₁O₂ | Lacks sulfonic acid functionality; primarily a dye precursor with limited analytical applications. |

| 2-Amino-5-nitrophenol | C₆H₆N₂O₃ | Contains nitro rather than sulfonic groups; utilized in different synthetic pathways without significant biological activity. |

属性

IUPAC Name |

7-amino-4-hydroxynaphthalene-2-sulfonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S.H2O/c11-7-1-2-9-6(3-7)4-8(5-10(9)12)16(13,14)15;/h1-5,12H,11H2,(H,13,14,15);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNSFTVESQFFAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2C=C1N)S(=O)(=O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662312 | |

| Record name | 7-Amino-4-hydroxynaphthalene-2-sulfonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139123-66-3 | |

| Record name | 7-Amino-4-hydroxynaphthalene-2-sulfonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Amino-4-hydroxy-2-naphthalenesulfonic acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How is 7-Amino-4-hydroxy-2-naphthalenesulfonic acid synthesized?

A1: A novel synthesis method for 7-Amino-4-hydroxy-2-naphthalenesulfonic acid starts with the sulfonation of Tobias acid in fuming sulfuric acid with a high concentration of SO3. This is followed by hydrolysis in dilute sulfuric acid to produce the monosodium salt. Neutralization with sodium hydroxide then yields the disodium salt solution. This solution undergoes alkaline fusion in concentrated sodium hydroxide and is subsequently acidified with dilute sulfuric acid to produce the final J acid product. [] This method is reported to be efficient, environmentally friendly, and yields a high-quality product suitable for dye production. []

Q2: Does 7-Amino-4-hydroxy-2-naphthalenesulfonic acid exhibit any biological activity?

A2: Research indicates that 7-Amino-4-hydroxy-2-naphthalenesulfonic acid demonstrates inhibitory activity against retroviral integrases, essential enzymes for the replication of viruses like HIV. Specifically, a dibromo derivative of the compound, 3,8-dibromo-7-amino-4-hydroxy-2-naphthalenesulfonic acid (2BrNSA), effectively inhibited the enzymatic activity of both HIV-1 and avian sarcoma virus (ASV) integrases in vitro. [] Furthermore, 2BrNSA inhibited reporter gene transduction in cell cultures infected with ASV and HIV-1 vectors, suggesting interference with the virus's ability to integrate its genetic material into the host cell's DNA. [] This finding highlights the potential of 7-Amino-4-hydroxy-2-naphthalenesulfonic acid derivatives as lead compounds for developing novel antiviral therapies.

Q3: Are there any studies comparing the activity of 7-Amino-4-hydroxy-2-naphthalenesulfonic acid on different organisms?

A3: Research has explored the effect of 7-Amino-4-hydroxy-2-naphthalenesulfonic acid on DNA topoisomerase I from both Candida albicans (a fungal pathogen) and human cells. [] Results indicate that the compound, along with other agents like 5-hydroxy-1H-indole-3-acetic acid and quinizarin, exhibits varying degrees of selectivity for fungal topoisomerase I compared to the human enzyme. [] This suggests potential for developing antifungal agents that selectively target the fungal enzyme while minimizing effects on human cells.

Q4: Beyond its antiviral and antifungal properties, are there other applications for 7-Amino-4-hydroxy-2-naphthalenesulfonic acid?

A4: 7-Amino-4-hydroxy-2-naphthalenesulfonic acid serves as a key building block in the synthesis of complex organic molecules, particularly in dye production. [, ] Its unique structure allows for various chemical modifications, making it a versatile precursor for creating dyes with desired colors and properties. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。